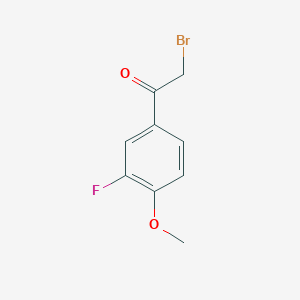

3-Fluoro-4-methoxyphenacyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEJEXCTWVCAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427655 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-27-6 | |

| Record name | 3-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-4-methoxyphenacyl bromide (CAS No. 350-27-6). This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

This compound, also known by its synonyms 2-Bromo-3'-fluoro-4'-methoxyacetophenone and 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, is a halogenated aromatic ketone. Its core physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 350-27-6 | |

| Molecular Formula | C₉H₈BrFO₂ | |

| Molecular Weight | 247.06 g/mol | |

| Melting Point | 71-74 °C | |

| Purity | ≥95% | |

| Appearance | White to off-white crystalline solid |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a general and plausible synthetic route involves the α-bromination of the corresponding acetophenone precursor, 3'-Fluoro-4'-methoxyacetophenone. This reaction is a common method for the preparation of phenacyl bromides.

A generalized experimental protocol, adapted from the synthesis of similar phenacyl bromides, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3'-Fluoro-4'-methoxyacetophenone

-

Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)

-

Anhydrous solvent (e.g., diethyl ether, chloroform, or acetic acid)

-

Anhydrous aluminum chloride (AlCl₃) (catalyst, optional)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-Fluoro-4'-methoxyacetophenone in a suitable anhydrous solvent.

-

Initiation: Cool the solution in an ice bath. If using a catalyst like anhydrous aluminum chloride, it can be added at this stage.

-

Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel with constant stirring. The rate of addition should be controlled to maintain the reaction temperature and minimize side reactions.

-

Reaction Monitoring: The disappearance of the bromine color and the evolution of hydrogen bromide gas (which should be neutralized with a trap) indicate the progress of the reaction. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent and excess hydrogen bromide under reduced pressure. The crude product will likely be a solid.

-

Purification:

-

Wash the crude solid with a mixture of water and petroleum ether to remove colored impurities.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude this compound.

-

-

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol, to yield white to off-white crystals.

Logical Workflow for Synthesis:

An In-depth Technical Guide on the Synthesis and Characterization of 3-Fluoro-4-methoxyphenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-fluoro-4-methoxyphenacyl bromide, a key intermediate in the development of various pharmaceutical compounds. The document details a reliable two-step synthetic pathway and outlines the analytical techniques used to verify the structure and purity of the target compound and its precursor.

Introduction

This compound, also known as 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone, is a valuable building block in medicinal chemistry. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules. This guide presents a detailed methodology for its preparation, starting from commercially available materials, and provides a summary of its key characterization data.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of 2-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 3'-fluoro-4'-methoxyacetophenone.

-

α-Bromination: The resulting acetophenone derivative is then subjected to α-bromination using elemental bromine to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3'-Fluoro-4'-methoxyacetophenone (Friedel-Crafts Acylation)

This procedure is adapted from established Friedel-Crafts acylation protocols.

Materials:

-

2-Fluoroanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

-

After the addition is complete, add a solution of 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3'-fluoro-4'-methoxyacetophenone by recrystallization or column chromatography.

Step 2: Synthesis of this compound (α-Bromination)

This procedure is a standard method for the α-bromination of ketones.

Materials:

-

3'-Fluoro-4'-methoxyacetophenone

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 3'-fluoro-4'-methoxyacetophenone (1.0 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the reaction mixture with stirring. The reaction is typically performed at room temperature.

-

Continue stirring for 1-2 hours after the addition is complete. The disappearance of the bromine color indicates the progress of the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Characterization Data

3'-Fluoro-4'-methoxyacetophenone (Intermediate)

| Property | Value |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 92-94 °C |

| ¹H NMR | See spectrum for detailed assignments. |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~1610, 1520 (C=C aromatic) |

This compound (Final Product)

| Property | Value |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| CAS Number | 350-27-6 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Data not consistently available |

| ¹H NMR | Expected signals for aromatic protons, methoxy group, and bromomethyl group. |

| ¹³C NMR | Expected signals for aromatic carbons, carbonyl carbon, methoxy carbon, and bromomethyl carbon. |

| IR (KBr, cm⁻¹) | Expected ~1680 (C=O stretch), ~1270 (C-O stretch), ~600 (C-Br stretch) |

| Mass Spec (EI) | Expected molecular ion peaks at m/z 246 and 248 (due to bromine isotopes). |

Note: While specific, publicly available spectra for this compound are limited, the provided expected values are based on the known spectral data of analogous compounds and the functional groups present in the molecule. Researchers are advised to acquire their own analytical data for confirmation.

Logical Relationship of Characterization

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

-

Bromine is highly toxic, corrosive, and a strong oxidizing agent. All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE.

-

This compound is expected to be a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

Conclusion

The Synthetic Versatility of 3-Fluoro-4-methoxyphenacyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-4-methoxyphenacyl bromide, also known as 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone, is a highly reactive α-bromoketone that serves as a critical building block in synthetic organic chemistry. Its utility is particularly pronounced in the construction of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and drug discovery. The presence of the fluoro and methoxy substituents on the phenyl ring offers opportunities for modulating the physicochemical and pharmacological properties of the target molecules, such as metabolic stability and receptor binding affinity. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in the synthesis of thiazole derivatives and as an alkylating agent.

Core Applications and Chemical Properties

This compound is predominantly utilized as a bifunctional electrophile. The α-bromo ketone moiety is susceptible to nucleophilic attack at both the carbonyl carbon and the α-carbon, making it a versatile precursor for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 350-27-6 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 71-74 °C |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, and dichloromethane. |

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

A cornerstone application of this compound is in the Hantzsch thiazole synthesis, a classic and widely used method for the preparation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. The resulting 2-amino-4-substituted thiazoles are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The general mechanism involves the initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental Protocol: Synthesis of 2-Amino-4-(3-fluoro-4-methoxyphenyl)thiazole

This protocol is a representative example of the Hantzsch thiazole synthesis using this compound.

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (as solvent)

Procedure:

-

To a solution of this compound in ethanol, add thiourea.

-

Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(3-fluoro-4-methoxyphenyl)thiazole.

Table 2: Representative Reaction Data for Thiazole Synthesis

| Starting Material | Product | Reagents & Conditions | Yield |

| This compound | 2-Amino-4-(3-fluoro-4-methoxyphenyl)thiazole | Thiourea, Ethanol, Reflux | Typically >80% |

N-Alkylation of Amines

The electrophilic nature of the α-carbon in this compound makes it an effective alkylating agent for primary and secondary amines. This reaction is a straightforward method for introducing the 3-fluoro-4-methoxyphenacyl moiety into a molecule, which can be a key step in the synthesis of various biologically active compounds. The reaction typically proceeds via an Sₙ2 mechanism.

3-Fluoro-4-methoxyphenacyl Bromide: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxyphenacyl bromide is a halogenated phenacyl bromide derivative. While direct studies on its specific mechanism of action are not extensively available in current literature, a comprehensive analysis of its structural analogs, particularly 4-methoxyphenacyl bromide and p-bromophenacyl bromide, provides a strong basis for inferring its biological activities. This technical guide synthesizes the available data to propose a mechanism of action centered on the irreversible inhibition of key enzymes such as phospholipase A2 (PLA2) and protein tyrosine phosphatases (PTPs). The introduction of a fluorine atom is anticipated to modulate its electrophilicity and interaction with biological targets. This document provides a detailed overview of the probable molecular mechanisms, supported by data from related compounds, experimental protocols for potential validation, and visual diagrams of the implicated signaling pathways.

Introduction

Phenacyl bromides are a class of organic compounds known for their reactivity as alkylating agents, a property that has been exploited in the development of enzyme inhibitors. The core structure, an α-bromoketone, renders the α-carbon susceptible to nucleophilic attack by amino acid residues within the active sites of various enzymes, leading to covalent modification and subsequent irreversible inhibition. The parent compound, 4-methoxyphenacyl bromide, has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), such as SHP-1, and phospholipase A2 (PLA2). The subject of this guide, this compound, is a derivative that includes a fluorine atom on the phenyl ring. The introduction of fluorine, a highly electronegative atom, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and electronic characteristics, which in turn can influence its biological activity.

Inferred Mechanism of Action

Based on the known biological activities of its structural analogs, the mechanism of action of this compound is likely to proceed via covalent modification of nucleophilic residues in the active sites of target enzymes. The α-carbon of the phenacyl bromide moiety is a strong electrophile, readily undergoing nucleophilic substitution with residues such as cysteine, histidine, and serine.

Inhibition of Phospholipase A2 (PLA2)

Phospholipase A2 enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids to release arachidonic acid, a precursor to prostaglandins and leukotrienes. The related compound, p-bromophenacyl bromide, is a well-characterized irreversible inhibitor of PLA2. It is proposed that this compound acts in a similar manner.

The proposed mechanism involves the alkylation of a critical histidine residue within the active site of PLA2. This covalent modification prevents the binding of the substrate and/or disrupts the catalytic machinery of the enzyme, leading to its inactivation.

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenacyl Bromide and its Analogs for Researchers and Drug Development Professionals

Introduction

3-Fluoro-4-methoxyphenacyl bromide is a halogenated derivative of acetophenone, a class of compounds that serve as versatile precursors in the synthesis of a wide array of heterocyclic molecules. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring significantly influences the electronic properties and metabolic stability of its derivatives, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug development.

Chemical Properties and Synthesis

This compound, also known as 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone, is a reactive organic compound due to the presence of an α-haloketone functional group. This reactivity makes it an excellent electrophile for various nucleophilic substitution reactions, which is fundamental to its utility in synthesizing more complex molecules.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 3'-Fluoro-4'-methoxyacetophenone |

| CAS Number | 350-27-6 | 455-91-4[1][2][3] |

| Molecular Formula | C₉H₈BrFO₂ | C₉H₉FO₂[3] |

| Molecular Weight | 247.06 g/mol | 168.16 g/mol |

| Appearance | Not specified (typically a solid) | White to off-white crystalline solid |

| Melting Point | Not specified | 92-94 °C[2] |

| Boiling Point | Not specified | 147-148 °C at 20 mmHg |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the α-bromination of its precursor, 3'-Fluoro-4'-methoxyacetophenone. The following protocol is a generalized procedure based on established methods for the bromination of acetophenone derivatives.

Materials:

-

3'-Fluoro-4'-methoxyacetophenone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Methanol or Acetic Acid (solvent)

-

Hydrochloric Acid (catalyst, if using Br₂)

-

Sodium bicarbonate solution (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-Fluoro-4'-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination:

-

Using NBS: Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Using Bromine: If using elemental bromine, add a catalytic amount of concentrated hydrochloric acid. Then, add a solution of bromine (1 equivalent) in the same solvent dropwise using a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, pour the mixture into cold water. If an acidic solvent was used, neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.

Diagram 1: Synthetic Workflow for this compound and its Analogs

Caption: Synthetic pathway for this compound and its subsequent use in generating diverse analogs.

Biological Activities and Applications

Phenacyl bromide and its analogs are precursors to a multitude of heterocyclic compounds with a broad spectrum of pharmacological activities.[4] The introduction of fluorine and methoxy substituents in this compound is expected to modulate these activities.

Antimicrobial Activity

Many heterocyclic compounds synthesized from phenacyl bromides, such as thiazoles and triazolothiadiazines, have demonstrated significant antibacterial and antifungal properties. The specific substitution pattern on the phenacyl bromide precursor plays a crucial role in determining the antimicrobial spectrum and potency of the final compounds. For instance, certain derivatives have shown high activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]

Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives from Phenacyl Bromides

| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference |

| Triazolothiadiazine (7a) | S. aureus | 6.25 | [5] |

| Triazolothiadiazine (7b) | E. coli | 12.5 | [5] |

| Triazolothiadiazine (7i) | C. albicans | 6.25 | [5] |

| Thiazolidinone (7c) | E. coli | 6.25 | [6] |

| Thiazolidinone (7d) | S. aureus | 6.25 | [6] |

Note: The compounds listed are derivatives synthesized from various substituted phenacyl bromides, illustrating the potential of this class of precursors.

Anticancer Activity

The anticancer potential of phenacyl bromide-derived compounds has been extensively investigated. These compounds often exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis. The cytotoxic activity is highly dependent on the specific heterocyclic scaffold and the substituents on the aromatic rings.

Table 3: In Vitro Anticancer Activity of Selected Heterocyclic Derivatives from Phenacyl Bromides

| Compound ID | Cell Line | Activity (IC₅₀ in µM) | Reference |

| Thiazoline-Tetralin (4b) | MCF-7 (Breast) | 69.2 | [7] |

| Thiazoline-Tetralin (4f) | A549 (Lung) | 59.8 | [7] |

| Diazaphenothiazine (19c) | MCF-7 (Breast) | 9-16 | [8] |

| Diazaphenothiazine (19f) | HEP-3B (Liver) | 4.5-14 | [8] |

| Diazaphenothiazine (19l) | A549 (Lung) | 3-4.5 | [8] |

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. These compounds are derived from various substituted phenacyl bromides.

Enzyme Inhibition: Phospholipase A₂ (PLA₂) and Anti-inflammatory Effects

A significant mechanism of action for some phenacyl bromide analogs is the inhibition of phospholipase A₂ (PLA₂). PLA₂s are enzymes that hydrolyze the sn-2 position of membrane phospholipids, leading to the release of arachidonic acid. Arachidonic acid is a precursor to prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting PLA₂, phenacyl bromide derivatives can suppress the inflammatory cascade.

The well-studied analog, p-bromophenacyl bromide (pBPB), is known to be an irreversible inhibitor of PLA₂.[9][10] It has been shown to suppress the expression of interleukin-2 (IL-2), a key cytokine in the immune response, at both the mRNA and protein levels in murine splenocytes.[11] This inhibition of PLA₂ and subsequent downstream signaling pathways forms the basis of the anti-inflammatory effects observed with these compounds.

Diagram 2: PLA₂ Signaling Pathway and Inhibition by Phenacyl Bromide Analogs

Caption: Inhibition of the PLA₂-mediated inflammatory pathway by phenacyl bromide analogs.

Experimental Protocol: In Vitro Phospholipase A₂ (PLA₂) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound and its analogs against PLA₂.

Materials:

-

Purified PLA₂ enzyme (e.g., from snake venom or bee venom)

-

Phospholipid substrate (e.g., phosphatidylcholine) labeled with a fluorescent or radioactive probe at the sn-2 position

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader (fluorescence or scintillation counter)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the PLA₂ enzyme in the assay buffer.

-

Prepare a stock solution of the phospholipid substrate.

-

Prepare serial dilutions of the test compounds and a known PLA₂ inhibitor (e.g., p-bromophenacyl bromide) as a positive control.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control.

-

Add the PLA₂ enzyme to all wells except for the negative control (no enzyme).

-

Pre-incubate the plate at a specified temperature (e.g., 37 °C) for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

-

-

Measurement:

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the release of the labeled fatty acid using a microplate reader. The signal intensity is proportional to the PLA₂ activity.

-

-

Data Analysis:

-

Calculate the percentage of PLA₂ inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of biologically active heterocyclic compounds. Its analogs have demonstrated promising antimicrobial, anticancer, and anti-inflammatory activities. The inhibition of phospholipase A₂ represents a key mechanism underlying the anti-inflammatory effects of this class of compounds. Further research into the synthesis and biological evaluation of novel analogs of this compound is warranted to explore their full therapeutic potential. This guide provides a foundational resource for scientists and researchers to design and execute further studies in this promising area of medicinal chemistry.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-1H-pyrazole-4-carboxamide Hemisulfate (CAS No. 27511-79-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Amino-1H-pyrazole-4-carboxamide hemisulfate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, outlines common synthetic routes with experimental protocols, and explores its primary applications. While the compound is principally recognized as a precursor to the anti-gout medication Allopurinol, this guide also delves into the broader biological activities and mechanisms of action associated with the aminopyrazole scaffold, offering insights for future research and drug development endeavors. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

3-Amino-1H-pyrazole-4-carboxamide, in its common hemisulfate salt form, is a white to pale brown crystalline solid.[1] Its chemical structure features a five-membered pyrazole ring with an amino group at the C3 position and a carboxamide group at the C4 position, making it a versatile building block for more complex heterocyclic compounds.[2] The hemisulfate salt form enhances its stability and solubility in certain solvents.[2]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 27511-79-1[3] |

| Molecular Formula | C₈H₁₄N₈O₆S (Hemisulfate)[1][4] |

| Molecular Weight | 350.31 g/mol (Hemisulfate)[4][5][6] |

| IUPAC Name | 5-amino-1H-pyrazole-4-carboxamide;sulfuric acid[6] |

| Synonyms | 3-Amino-4-carbamoylpyrazole Hemisulfate, Allopurinol Related Compound A, 5-Aminopyrazole-4-carboxamide hemisulphate, Allopurinol EP Impurity A[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to beige/pale brown powder/crystal | [1][7] |

| Melting Point | 224 °C (decomposes) | [1][4] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly), Water (Slightly, Heated, Sonicated) | [1] |

| Purity | >98.0% | |

| Storage Temperature | Room Temperature or 2-8°C | [1][8] |

| Stability | Hygroscopic | [1] |

Synthesis and Manufacturing

The synthesis of 3-Amino-1H-pyrazole-4-carboxamide hemisulfate is well-documented, with several methods reported in patent literature. A common and efficient approach involves a multi-step, one-pot synthesis starting from readily available materials.

Synthetic Pathway Overview

A prevalent synthetic route begins with the condensation of cyanoacetamide with an orthoformate, such as triethyl orthoformate, often in the presence of a reagent like N,N-dimethylformamide dimethyl acetal. This is followed by a cyclization reaction with hydrazine hydrate to form the pyrazole ring. The final step involves acidification with sulfuric acid to yield the desired hemisulfate salt.

Caption: Synthetic workflow for 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.

Detailed Experimental Protocol (Generalized)

The following protocol is a generalized representation based on published methods.[9][10] Researchers should consult specific literature for precise stoichiometry and reaction conditions.

-

Condensation: Dissolve cyanoacetamide in a suitable solvent such as 1,4-dioxane. Add N,N-dimethylformamide dimethyl acetal to the solution. Heat the reaction mixture (e.g., at 40-50°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture from the previous step, add absolute ethanol and hydrazine hydrate. Heat the mixture to reflux (e.g., at 70-80°C) for several hours. Monitor the reaction progress by TLC.

-

Salt Formation and Isolation: After the cyclization is complete, cool the reaction mixture. Adjust the pH to 1-2 by the slow addition of 50% sulfuric acid.[9] Stir the mixture for approximately 30 minutes to allow for complete precipitation.

-

Purification: Collect the solid product by suction filtration. Wash the filter cake sequentially with cold water and acetone to remove impurities.

-

Drying: Dry the final product, a white to off-white powder, under vacuum at an elevated temperature (e.g., 80°C).[10]

Applications and Uses

The primary and most well-established application of 3-Amino-1H-pyrazole-4-carboxamide hemisulfate is as a crucial intermediate in the synthesis of Allopurinol.[9][11] Allopurinol is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.[9]

Beyond its role in Allopurinol synthesis, this compound serves as a versatile precursor for a range of other bioactive molecules:

-

Pharmaceuticals: It is a building block for various therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-infective properties.[7][12] The aminopyrazole scaffold is of significant interest in medicinal chemistry.

-

Agrochemicals: The compound is utilized in the formulation of agrochemicals, such as fungicides and herbicides.[7] Pyrazole carboxamides have shown potent antifungal activity, for instance, against Rhizoctonia solani, the fungus responsible for rice sheath blight.[13]

-

Research: It is used as a reference standard for Allopurinol impurity A in pharmaceutical quality control.[1][14]

Biological Activity and Mechanism of Action

While 3-Amino-1H-pyrazole-4-carboxamide is mainly considered a synthetic intermediate, the broader class of aminopyrazoles exhibits a wide range of biological activities. The specific biological profile of this compound is less characterized, but insights can be drawn from related structures.

Antifungal Activity of Pyrazole Carboxamides

Derivatives of pyrazole carboxamide are known to act as fungicides. Their mechanism of action often involves the disruption of mitochondrial respiration.

Caption: Proposed antifungal mechanism of pyrazole carboxamides via mitochondrial inhibition.

Studies on novel pyrazole carboxamides have shown they can inhibit Complex II (succinate dehydrogenase) and Complex IV (cytochrome oxidase) in the mitochondrial respiratory chain of fungi like Rhizoctonia solani.[13] This inhibition disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to decreased ATP production and ultimately, fungal cell death.[13] Scanning and transmission electron microscopy have revealed that these compounds can cause destruction of fungal cell walls and membranes, leading to the leakage of cellular contents.[13]

Anticancer and Anti-inflammatory Potential of Aminopyrazoles

The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed as anticancer and anti-inflammatory agents.[12] Some aminopyrazole derivatives have been shown to act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Caption: General signaling pathways targeted by anticancer aminopyrazole derivatives.

The mechanism for some anticancer aminopyrazoles involves the inhibition of receptor tyrosine kinases like EGFR, leading to the blockade of downstream pro-survival signaling pathways such as PI3K/Akt and Ras/MAPK.[12] Furthermore, some derivatives have been observed to induce apoptosis by modulating the expression of Bcl-2 family proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[12] This shifts the cellular balance towards programmed cell death.

Conclusion

3-Amino-1H-pyrazole-4-carboxamide hemisulfate (CAS No. 27511-79-1) is a compound of significant industrial importance, primarily as an indispensable precursor to Allopurinol. Its straightforward synthesis and versatile chemical nature also make it a valuable starting material for other pharmaceutical and agrochemical products. While the specific biological activities of this molecule are not extensively studied, the proven therapeutic and commercial value of its derivatives, particularly within the aminopyrazole class, highlights the potential for this scaffold in the ongoing discovery of novel bioactive agents. Further investigation into the direct biological effects of this compound and its simple derivatives could unveil new therapeutic opportunities.

References

- 1. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]

- 2. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]

- 3. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminopyrazole-4-carboxamide hemisulfate RS [lgcstandards.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5334-31-6|3-Amino-1H-pyrazole-4-carboxamide|BLD Pharm [bldpharm.com]

- 9. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 10. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 11. China Manufacturer for Pms Aripiprazole - 3-Amino-4-pyrazole carbosamide hemisulfate – JIN DUN manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Aminopyrazole-4-carboxamide hemisulfate RS [lgcstandards.com]

An In-Depth Technical Guide to the Derivatization of Carboxylic Acids using 3-Fluoro-4-methoxyphenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 3-fluoro-4-methoxyphenacyl bromide as a derivatizing agent for the analysis of carboxylic acids, particularly in the context of high-performance liquid chromatography (HPLC). While specific literature on this exact reagent is limited, this guide extrapolates from the well-established use of analogous phenacyl bromides to provide a robust framework for its application.

Introduction

The quantitative analysis of carboxylic acids is crucial in numerous fields, including metabolomics, pharmaceutical development, and environmental analysis. However, many carboxylic acids lack a strong chromophore or fluorophore, making their detection by common analytical techniques such as UV-Vis or fluorescence spectroscopy challenging. Derivatization with a suitable reagent that introduces a UV-active or fluorescent tag is a widely employed strategy to overcome this limitation.

This compound is a promising derivatization reagent for carboxylic acids. The phenacyl ester formed upon reaction introduces a chromophore, significantly enhancing UV detection. The presence of the fluoro and methoxy substituents on the phenyl ring can further modulate the spectral properties and chromatographic behavior of the derivatives. This guide details the synthesis of the reagent, the derivatization reaction, and the subsequent analysis of the derivatized carboxylic acids.

Synthesis of this compound

The synthesis of this compound proceeds via the α-bromination of its precursor, 3'-fluoro-4'-methoxyacetophenone. This reaction is a common method for the preparation of α-haloketones.

Reaction Scheme

The synthesis involves the reaction of 3'-fluoro-4'-methoxyacetophenone with a brominating agent, typically bromine, in a suitable solvent.

Figure 1: Synthesis of this compound

A schematic of the synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses)

Materials:

-

3'-Fluoro-4'-methoxyacetophenone

-

Bromine

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 3'-fluoro-4'-methoxyacetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Derivatization of Carboxylic Acids

The derivatization reaction involves the nucleophilic substitution of the bromide ion from this compound by the carboxylate anion. This forms a stable phenacyl ester.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, where the carboxylate ion acts as the nucleophile. The reaction is typically catalyzed by a weak base and a phase-transfer catalyst.

Figure 2: Derivatization Reaction Mechanism

The SN2 mechanism for the derivatization of a carboxylic acid.

Experimental Protocol (General)

Materials:

-

Carboxylic acid sample

-

This compound solution (in acetonitrile)

-

Crown ether (e.g., 18-crown-6) as a phase-transfer catalyst

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (HPLC grade)

Procedure:

-

In a reaction vial, dissolve the carboxylic acid sample in acetonitrile.

-

Add a solution of this compound (in excess) to the vial.

-

Add a catalytic amount of 18-crown-6 and potassium carbonate.

-

Seal the vial and heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes).

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any solids.

-

The resulting solution containing the phenacyl ester derivative is ready for HPLC analysis.

Quantitative Data and Chromatographic Analysis

The following tables provide expected or typical quantitative data for the derivatization of carboxylic acids with phenacyl bromide reagents, which can be used as a starting point for method development with this compound.

Table 1: Typical Reaction Conditions and Performance

| Parameter | Typical Value/Range | Notes |

| Reagent Molar Excess | 2-10 fold | Ensures complete derivatization of the analyte. |

| Reaction Temperature | 60 - 80 °C | Higher temperatures can speed up the reaction but may degrade sensitive analytes. |

| Reaction Time | 15 - 60 minutes | Should be optimized for the specific carboxylic acid. |

| Typical Yield | > 90% | Derivatization yields are generally high under optimized conditions. |

| Limit of Detection (LOD) | Low ng/mL to pg/mL | Dependent on the detector and the molar absorptivity of the derivative. |

Table 2: Typical HPLC Conditions for Phenacyl Ester Analysis

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm (UV) |

| Injection Volume | 10 - 20 µL |

Experimental Workflow

The overall workflow from sample preparation to data analysis is a critical aspect of a robust analytical method.

Figure 3: Experimental Workflow

A typical workflow for the analysis of carboxylic acids using derivatization.

Conclusion

This compound is a valuable reagent for the derivatization of carboxylic acids for HPLC analysis. By introducing a chromophoric tag, it significantly enhances the detectability of these compounds. The protocols and data presented in this guide, though based on analogous reagents, provide a solid foundation for researchers and scientists to develop and validate analytical methods for a wide range of carboxylic acids. Optimization of the derivatization and chromatographic conditions will be essential to achieve the desired sensitivity and selectivity for specific applications in drug development and other research areas.

An In-depth Technical Guide to Phenacyl Bromide Derivatizing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl bromide and its analogs are powerful derivatizing agents widely employed in analytical chemistry to enhance the detection and separation of various classes of molecules.[1] These reagents are particularly valuable for modifying compounds that lack a strong chromophore or are not readily ionizable, thereby improving their response in analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Mass Spectrometry (MS).[2][3] This technical guide provides a comprehensive overview of phenacyl bromide derivatizing agents, including their reactivity, applications, and detailed experimental protocols.

Phenacyl bromides are versatile building blocks in synthetic organic chemistry, serving as key intermediates in the synthesis of a wide range of biologically important heterocyclic compounds.[4][5] Their utility stems from the reactivity of the α-bromoketone functional group, which readily participates in nucleophilic substitution reactions with various functional groups.

Core Principles of Phenacyl Bromide Derivatization

The primary application of phenacyl bromide as a derivatizing agent involves the esterification of carboxylic acids. The reaction proceeds via a nucleophilic attack of the carboxylate anion on the electrophilic carbon of the phenacyl bromide, resulting in the formation of a phenacyl ester. This process introduces a strongly UV-absorbing phenacyl group, significantly enhancing the detectability of the analyte.[6][7]

Beyond carboxylic acids, phenacyl bromide and its derivatives can also react with other nucleophilic functional groups, including phenols, thiols, and amines, expanding their applicability in chemical analysis.[8][9] The choice of a specific phenacyl bromide derivative, such as p-bromophenacyl bromide or p-(9-anthroyloxy)phenacyl bromide (panacyl bromide), can be tailored to optimize for specific detection methods, for instance, by introducing a halogen for element-selective detection in inductively coupled plasma-mass spectrometry (ICP-MS) or a fluorescent tag for enhanced sensitivity.[8][10]

Applications in Research and Drug Development

The derivatization of fatty acids is a common and effective approach to increase their ionization efficiency and reduce matrix effects in LC-MS analysis.[2] Phenacyl bromide derivatization has been successfully applied to the analysis of a wide range of biologically relevant molecules, including:

-

Fatty Acids: Enhancing UV detection and enabling separation by reversed-phase HPLC.[3][7][11]

-

Perfluorinated Carboxylic Acids (PFCAs): Allowing for quantitative determination in environmental samples.[12][13]

-

Prostaglandins: Enabling the separation and quantification of different prostaglandin species.[10]

-

Gangliosides: Facilitating their analysis and quantitation by HPLC.[14]

-

Biotin: Allowing for its determination in biological materials after fluorescence derivatization.[15]

-

Pharmaceuticals: Enabling quantitative metabolite profiling of drugs containing carboxylic and phenolic hydroxyl groups.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies employing phenacyl bromide derivatization.

| Analyte Class | Derivatizing Agent | Analytical Method | Conversion Yield (%) | Limit of Detection (LOD) | Linearity | Reference(s) |

| Perfluorinated Carboxylic Acids (PFCAs) | p-Bromophenacyl bromide | LC-UV-ESI-MS/MS | 86 - 92 | < 5 ng/mL | Not Specified | [12] |

| Fatty Acids (short- and long-chain) | Phenacyl bromide | HPLC-UV (242 nm) | Not Specified | 0.8 - 12 ng per injection | Up to 100 ng | [7] |

| Gangliosides | p-Bromophenacyl bromide | HPLC-UV (261 nm) | Quantitative | ~10 ng | Up to 100 µg | [14] |

| Diclofenac and its metabolite | p-Bromophenacyl bromide | HPLC-ICP-MS/MS | Quantitative | ~0.2 mg/L (for Br detection) | Not Specified | [8] |

Experimental Protocols

General Protocol for Derivatization of Carboxylic Acids with p-Bromophenacyl Bromide

This protocol is a generalized procedure based on common methodologies found in the literature.[6]

Materials:

-

Carboxylic acid sample

-

Methanol (MeOH)

-

85% Potassium hydroxide (KOH) in MeOH or Potassium bicarbonate (KHCO3)

-

p-Bromophenacyl-8™ Reagent (contains p-bromophenacyl bromide and a crown ether catalyst)

-

Acetonitrile (dry)

-

Nitrogen gas

-

Reaction vials

-

Heating block with stirring capability

Procedure:

-

Dissolution and Neutralization: Dissolve approximately 10 mg of the carboxylic acid sample in methanol in a reaction vial. Neutralize the solution to a phenolphthalein endpoint with 85% KOH in methanol. Alternatively, for samples where potassium salts are undesirable, use 3-5 times the molar equivalent of KHCO3 for neutralization.[6]

-

Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen gas.[6]

-

Derivatization Reaction: Add 1.0 mL of p-Bromophenacyl-8™ Reagent and 2.0 mL of dry acetonitrile to the dried sample.[6]

-

Incubation: Heat the reaction mixture at 80°C for 30 minutes with stirring.[6]

-

Cooling: Remove the reaction vial from the heating block and allow it to cool to room temperature.[6]

-

Analysis: The resulting solution containing the phenacyl ester derivatives is ready for analysis by HPLC.[6]

Synthesis of Phenacyl Bromide

A common method for the synthesis of phenacyl bromide involves the bromination of acetophenone.[16]

Materials:

-

Acetophenone

-

Anhydrous ether or dry carbon tetrachloride

-

Anhydrous aluminum chloride

-

Bromine

-

Petroleum ether

-

Methanol (for recrystallization)

-

Three-necked flask with a separatory funnel, mechanical stirrer, and reflux condenser

-

Ice bath

Procedure:

-

Reaction Setup: Place a solution of 50 g of acetophenone in 50 cc of anhydrous ether in a dry three-necked flask. Cool the solution in an ice bath.[16]

-

Catalyst Addition: Introduce 0.5 g of anhydrous aluminum chloride to the cooled solution.[16]

-

Bromination: Gradually add 67 g of bromine from the separatory funnel with stirring at a rate of about 1 cc per minute. The bromine color should disappear rapidly.[16]

-

Work-up: After the addition of bromine is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a slight current of air.[16]

-

Purification: The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 cc of water and 10 cc of petroleum ether. The crystals are then filtered with suction and washed with fresh portions of the solvent mixture until a white product is obtained.[16]

-

Recrystallization (Optional): For higher purity, the crude phenacyl bromide can be recrystallized from methanol.[16]

Mandatory Visualizations

Caption: Experimental workflow for phenacyl bromide derivatization.

Caption: SN2 reaction mechanism for phenacyl ester formation.

Conclusion

Phenacyl bromide and its derivatives are indispensable tools in modern analytical chemistry, offering a robust method for enhancing the detectability and chromatographic separation of a wide array of compounds. Their broad reactivity, coupled with the ability to introduce highly responsive chromophoric or fluorophoric tags, makes them particularly valuable for researchers in the fields of environmental analysis, metabolomics, and pharmaceutical development. The protocols and data presented in this guide provide a solid foundation for the successful application of phenacyl bromide derivatization in various research settings.

References

- 1. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | MDPI [mdpi.com]

- 3. Characterization of Jamaican agro-industrial wastes. Part II, fatty acid profiling using HPLC: precolumn derivatization with phenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. [PDF] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Separation and quantification of PGE3 following derivatization with panacyl bromide by high pressure liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis and quantitation of gangliosides as p-bromophenacyl derivatives by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-performance liquid chromatographic determination of biotin in biological materials after crown ether-catalyzed fluorescence derivatization with panacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-4-methoxyphenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-4-methoxyphenacyl bromide, a key intermediate in pharmaceutical and chemical synthesis. Proper handling and storage of this reactive compound are critical to ensure its integrity, minimize degradation, and guarantee the reliability of experimental outcomes.

Chemical Properties and Intrinsic Stability

This compound is a member of the α-haloketone class of compounds. The presence of the bromine atom alpha to the carbonyl group makes the compound highly reactive and susceptible to nucleophilic substitution reactions.[1][2] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it prone to attack by nucleophiles. The stability of the molecule is influenced by the substituents on the phenyl ring; however, ortho-substituted phenacyl bromides may exhibit diminished reactivity due to steric effects.[3]

While generally stable under recommended storage conditions, this compound can degrade over time, particularly when exposed to adverse conditions.[4] The primary degradation pathways are likely to include hydrolysis, reaction with bases, and photodecomposition.

Recommended Storage and Handling Conditions

To maintain the quality and purity of this compound, strict adherence to the following storage and handling protocols is essential. The data presented below is a summary of recommendations from various suppliers and safety data sheets.

| Parameter | Recommendation | Rationale & Key Considerations |

| Temperature | 2-8°C.[5] | Refrigeration slows down potential decomposition reactions. Use of an explosion-proof refrigerator is advised due to the combustible nature of the compound.[6] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.[7] |

| Light Exposure | Store in a dark place.[8] | α-haloketones can be photolabile, undergoing homolytic cleavage of the carbon-halogen bond upon exposure to light, which can lead to the formation of radical species.[9][10] |

| Container | Keep container tightly closed in a dry, well-ventilated place.[6] | Prevents ingress of moisture and contamination. The material is corrosive and may be corrosive to metals.[8] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[4][7] | Reacts with bases, potentially leading to Favorskii rearrangement or other degradation pathways.[1] Oxidizing agents can also lead to decomposition. |

| Handling | Use in a well-ventilated area, wear suitable personal protective equipment (PPE), including gloves, and eye/face protection.[11] Avoid dust formation.[6] | The compound is a lachrymator and is harmful if inhaled, in contact with skin, or if swallowed.[12] It can cause severe skin burns and eye damage.[8] Dust can form explosive mixtures with air. |

Potential Impurities and Decomposition Pathways

Potential Impurities from Synthesis:

-

Starting materials: Unreacted 3-fluoro-4-methoxyacetophenone.

-

By-products: Poly-brominated species or products from side reactions. The synthesis of phenacyl bromide from acetophenone can result in residual starting material and hydrogen bromide if not properly purified.[13]

Potential Degradation Products:

-

Hydrolysis product: 3-Fluoro-4-methoxy-α-hydroxyacetophenone, formed by the reaction with water.

-

Products of reaction with bases: Depending on the reaction conditions, various products can be formed through nucleophilic substitution or rearrangement pathways.

-

Photodecomposition products: Irradiation can lead to the formation of a ketonyl radical and a bromine radical, which can initiate further reactions.[9]

Experimental Protocol: Stability Testing of this compound

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on the specific analytical capabilities and requirements of the laboratory.

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (high purity reference standard and test sample).

-

HPLC-grade solvents (e.g., acetonitrile, water).

-

Vials suitable for storage at various conditions.

-

Controlled environment chambers (for temperature and humidity).

-

Photostability chamber.

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

Methodology:

-

Initial Analysis (T=0):

-

Perform a comprehensive analysis of the initial batch of this compound to establish the baseline purity and impurity profile.

-

Techniques should include HPLC for purity assessment, and potentially LC-MS to identify any initial impurities.

-

-

Sample Preparation and Storage:

-

Aliquot the test sample into vials for each storage condition and time point.

-

Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C ± 2°C) and controlled humidity (e.g., 75% RH ± 5% RH).

-

Long-Term Stability: Store samples under recommended conditions (e.g., 5°C ± 3°C).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points for Analysis:

-

Accelerated Stability: 0, 1, 3, and 6 months.

-

Long-Term Stability: 0, 3, 6, 9, 12, 18, and 24 months.

-

Photostability: After a defined period of light exposure.

-

-

Analysis at Each Time Point:

-

At each designated time point, retrieve the samples from the storage chambers.

-

Allow the samples to equilibrate to room temperature before analysis.

-

Analyze the samples using the same HPLC method as the initial analysis to determine the purity and identify any new degradation products.

-

Compare the chromatograms with the T=0 sample to quantify any decrease in the main peak area and the appearance of new peaks.

-

-

Data Evaluation:

-

Calculate the percentage of degradation at each time point.

-

Identify and, if possible, characterize any significant degradation products.

-

Evaluate any changes in physical appearance of the sample.

-

Visualizations

The following diagrams illustrate key workflows and relationships for the handling and stability of this compound.

Caption: Recommended workflow for receiving, storing, and handling this compound.

Caption: Simplified diagram of potential degradation pathways for this compound.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. m.chem960.com [m.chem960.com]

- 10. mdpi.com [mdpi.com]

- 11. aksci.com [aksci.com]

- 12. chembk.com [chembk.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Safe Handling and Application of 3-Fluoro-4-methoxyphenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and reactivity of 3-Fluoro-4-methoxyphenacyl bromide (CAS No. 350-27-6), a halogenated organic compound of interest in chemical synthesis and drug discovery. This document outlines the known hazards, recommended safety protocols, and general experimental procedures relevant to the use of this compound in a laboratory setting.

Compound Identification and Properties

| Property | Data for Analogous Compounds |

| Appearance | White to beige crystalline powder |

| Molecular Weight | 247.06 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Insoluble in water; soluble in organic solvents |

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) with quantitative toxicological data for this compound is not publicly available, extensive data on analogous α-bromoketones and substituted phenacyl bromides indicate that this compound should be handled with extreme care. The primary hazards are associated with its corrosive and irritant properties.[1][2][3][4]

Hazard Classification (based on analogous compounds):

| Hazard | GHS Classification (Typical) | Description |

| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and irritation.[3] |

| Eye Damage/Irritation | Category 1/2A | Causes serious eye damage.[3] |

| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[2][3] |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion may be harmful. |

Precautionary Statements:

Users should adhere to the following precautions:

-

Prevention: Do not breathe dust or mist. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

-

Response:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood. Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.[1]

-

Hand Protection: Impervious gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator for organic vapors and particulates should be used.[1]

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4] The container should be kept tightly closed.

Experimental Protocols

General Synthesis Protocol: α-Bromination of 3'-Fluoro-4'-methoxyacetophenone

This protocol is a generalized procedure and should be adapted and optimized by the user.

Materials:

-

3'-Fluoro-4'-methoxyacetophenone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or another suitable solvent (e.g., chloroform, carbon tetrachloride)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3'-Fluoro-4'-methoxyacetophenone in a suitable solvent (e.g., acetic acid).

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the stirred solution at room temperature. The reaction may be slightly exothermic.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

-

Once the reaction is complete, cool the mixture and pour it into cold water.

-

If a precipitate forms, collect the crude product by vacuum filtration and wash it with water to remove excess acid.

-

If the product remains in solution, extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a dilute solution of sodium bisulfite (to remove unreacted bromine), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Reactivity and Applications

This compound is an α-bromoketone, a class of compounds known for their reactivity as alkylating agents. The bromine atom at the α-position to the carbonyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack.

This reactivity makes phenacyl bromides useful as derivatizing agents, for example, in the analysis of carboxylic acids by HPLC. The carboxylic acid is converted to its corresponding phenacyl ester, which often exhibits enhanced UV absorbance or fluorescence, thereby improving detection limits.

Logical Workflow: Derivatization of a Carboxylic Acid for HPLC Analysis

The following diagram illustrates the general workflow for the derivatization of a carboxylic acid with a phenacyl bromide reagent, like this compound, for subsequent HPLC analysis.

Workflow for carboxylic acid derivatization using this compound.

Disposal Considerations

All waste containing this compound should be treated as hazardous. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is based on data available for analogous compounds. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by qualified individuals who have been trained in safe laboratory practices. Users should conduct their own risk assessments before handling this chemical.

References

Methodological & Application

Application Note: HPLC Analysis of Carboxylic Acids Following Derivatization with 3-Fluoro-4-methoxyphenacyl bromide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of carboxylic acids, such as fatty acids, using 3-Fluoro-4-methoxyphenacyl bromide to enable sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Quantitative analysis of fatty acids and other carboxylic acids by HPLC often requires derivatization to introduce a chromophoric tag, enhancing their detection by UV-Visible spectrophotometry. Phenacyl bromide derivatives are commonly employed for this purpose. This application note details a method using this compound as the derivatizing agent. The resulting phenacyl esters exhibit strong UV absorbance, allowing for sensitive quantification. While specific data for this compound is limited, this protocol is based on established methods for similar reagents like p-bromophenacyl bromide and 2,4'-dibromoacetophenone.[1][2][3]

Principle of Derivatization

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the electrophilic carbon of the phenacyl bromide. This reaction is typically catalyzed by a base and facilitated by heat. The resulting ester is highly UV-active, making it suitable for HPLC-UV analysis.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific applications.

3.1. Materials and Reagents

-

This compound

-

Carboxylic acid standard or sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Potassium Hydroxide (KOH) or Triethylamine (TEA)

-

Phenolphthalein indicator

-

Hydrochloric Acid (HCl) or Acetic Acid

-

Reaction vials (e.g., 2 mL screw-cap vials)

-

Heating block or water bath

-

Nitrogen gas supply

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

3.2. Standard and Sample Preparation

-

Standard Preparation: Prepare a stock solution of the carboxylic acid standard in methanol or a suitable organic solvent.

-

Sample Preparation: For biological samples, extract the lipids or carboxylic acids using an appropriate method (e.g., Folch or Bligh-Dyer extraction). The final extract should be dissolved in a suitable solvent. For solid samples, dissolve a known weight in a suitable solvent.

3.3. Derivatization Procedure

-

Transfer an aliquot of the standard or sample solution containing the carboxylic acids into a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.

-

Add 50 µL of a 5 mg/mL solution of triethylamine in acetonitrile as a catalyst.

-

Cap the vial tightly and heat at 60-80°C for 30-60 minutes in a heating block or water bath.[4]

-

After heating, allow the vial to cool to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase for injection.

3.4. HPLC Conditions

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-